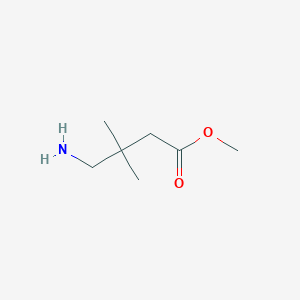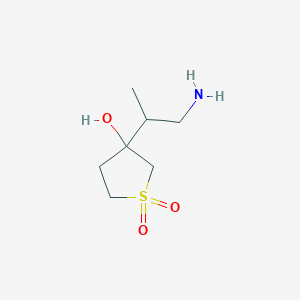
3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an aminopropyl group, a hydroxy group, and a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-aminopropan-2-ol with a thiolane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted techniques to enhance reaction efficiency and yield. The use of microwave irradiation allows for rapid heating and improved reaction kinetics, making it a preferred method for industrial applications .
化学反応の分析
Types of Reactions
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
科学的研究の応用
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
作用機序
The mechanism of action of 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy and thiolane groups contribute to the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
Similar compounds include other aminopropyl derivatives and thiolane-containing molecules. Examples are 1-aminopropan-2-ol and thiolane-1,1-dione .
Uniqueness
What sets 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C7H15NO3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
3-(1-aminopropan-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3 |
InChIキー |
NVYNZDCJAPJVIG-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1(CCS(=O)(=O)C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
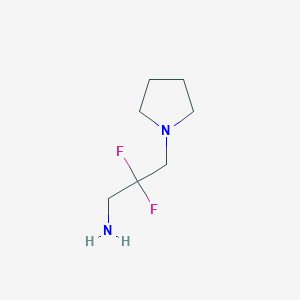
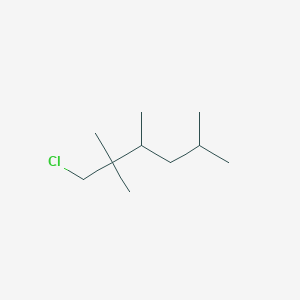
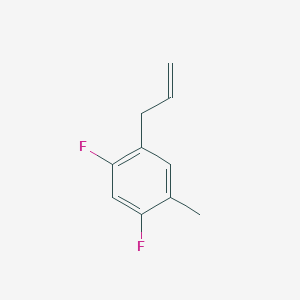
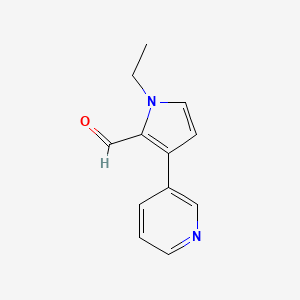
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)


![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
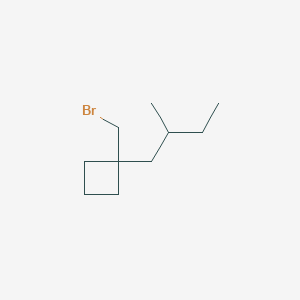
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)
